molecular formula C5H3ClN2O2 B021940 4-Chloro-3-nitropyridine CAS No. 13091-23-1

4-Chloro-3-nitropyridine

Cat. No. B021940
CAS RN: 13091-23-1
M. Wt: 158.54 g/mol
InChI Key: JOTRPRKONYTVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07393868B2

Procedure details

Take up 4-hydroxy-3-nitro-pyridine (6.18 g, 44.2 mmol) in phosphorus oxychloride (16 ml) and heat to 45° C. Once at 45° C., add phosphorus pentachloride (8.04 g, 38.6 mmol) in a single portion. Stir the resulting yellow slurry vigorously and heat under reflux (oil bath to 125° C.) under an inert atmosphere. After 3 h at 125° C., the yellow slurry becomes a clear yellow solution. Cool the mixture to room temperature, concentrate to an oil, cool to 0° C. in an ice bath and treat with 10 ml of water and 20 ml of dichloromethane while stirring vigorously. Basify the aqueous layer with saturated sodium bicarbonate solution and extract with dichloromethane (×3). Dry the combined organic layers over anhydrous sodium sulfate, filtered and concentrate to give 6.98 g of 4-Chloro-3-nitro-pyridine, which crystallizes on standing (99% yield).
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
8.04 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].P(Cl)(Cl)(Cl)(Cl)[Cl:12]>P(Cl)(Cl)(Cl)=O>[Cl:12][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
6.18 g
Type
reactant
Smiles
OC1=C(C=NC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
8.04 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
Stir the resulting yellow slurry vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (oil bath to 125° C.) under an inert atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to an oil
TEMPERATURE
Type
TEMPERATURE
Details
cool to 0° C. in an ice bath
ADDITION
Type
ADDITION
Details
treat with 10 ml of water and 20 ml of dichloromethane
STIRRING
Type
STIRRING
Details
while stirring vigorously
EXTRACTION
Type
EXTRACTION
Details
Basify the aqueous layer with saturated sodium bicarbonate solution and extract with dichloromethane (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layers over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.98 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 114.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.